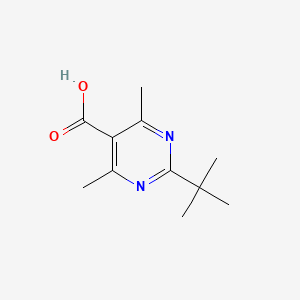

2-Tert-butyl-4,6-dimethylpyrimidine-5-carboxylicacid

Beschreibung

2-Tert-butyl-4,6-dimethylpyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by a carboxylic acid group at position 5, methyl groups at positions 4 and 6, and a bulky tert-butyl substituent at position 2.

Eigenschaften

Molekularformel |

C11H16N2O2 |

|---|---|

Molekulargewicht |

208.26 g/mol |

IUPAC-Name |

2-tert-butyl-4,6-dimethylpyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C11H16N2O2/c1-6-8(9(14)15)7(2)13-10(12-6)11(3,4)5/h1-5H3,(H,14,15) |

InChI-Schlüssel |

MQEVJVZJMITFFE-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=NC(=N1)C(C)(C)C)C)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 2-Tert-butyl-4,6-dimethylpyrimidine-5-carboxylicacid involves several steps. One common method includes the reaction of 2,4,6-trimethylpyrimidine with tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

2-Tert-butyl-4,6-dimethylpyrimidine-5-carboxylicacid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of corresponding alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Wissenschaftliche Forschungsanwendungen

2-Tert-butyl-4,6-dimethylpyrimidine-5-carboxylicacid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical reactions and catalysts.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine: In medicinal chemistry, it serves as a lead compound for the development of new drugs. Its derivatives are explored for their therapeutic potential in treating various diseases.

Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Tert-butyl-4,6-dimethylpyrimidine-5-carboxylicacid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

4,6-Dimethylpyrimidine-5-carboxylic Acid (CAS 157335-93-8)

- Structure : Lacks the tert-butyl group at position 2; retains methyl groups at positions 4 and 6 and a carboxylic acid at position 3.

- Physical Properties :

- Applications : Primarily used as an industrial intermediate. Market reports indicate its role in manufacturing processes, with projected growth in global production capacity (2020–2025) .

2-Ethyl-4,6-dimethylpyrimidine-5-carboxylic Acid

- Structure : Substitutes tert-butyl with an ethyl group at position 2.

- Synthesis : Prepared via alkylation or condensation reactions, similar to tert-butyl derivatives .

- Reactivity : The ethyl group provides moderate steric bulk compared to tert-butyl, balancing reactivity and stability. This compound is commercially available, with four suppliers listed in chemical databases .

2-Amino-4,6-dimethylpyrimidine-5-carboxylic Acid (CAS 548773-13-3)

- Structure: Replaces tert-butyl with an amino group at position 2.

- Applications: Used in medicinal chemistry for synthesizing bioactive molecules. The amino group enhances hydrogen-bonding capability, improving interactions with biological targets .

- Comparison: The amino group increases polarity, making this compound more water-soluble than the tert-butyl analogue but less stable under acidic conditions.

Functional Analogues

2-Tert-butyl-4,6-bis(3,5-di-tert-butyl-4-hydroxybenzyl)phenol

- Structure: A phenolic compound with multiple tert-butyl and hydroxyl groups.

- Bioactivity : Exhibits significant antioxidant and cytotoxic activity, though weaker than standard compounds like curcumin .

- Key Contrasts: The phenolic hydroxyl and additional substituents enhance radical scavenging but reduce compatibility with nonpolar environments compared to the carboxylic acid-containing pyrimidine .

2-Tert-butyl-4,6-dinitrophenolate (CAS 3871420-07-1)

- Structure: Features a dinitrophenolate group instead of a pyrimidine ring.

- Safety : Classified as highly toxic due to the nitro groups, limiting its industrial use .

- Comparison: The pyrimidine core in the target compound likely reduces toxicity compared to nitro-substituted phenols.

Physicochemical and Industrial Comparison

| Property | 2-Tert-butyl-4,6-dimethylpyrimidine-5-carboxylic Acid | 4,6-Dimethylpyrimidine-5-carboxylic Acid | 2-Amino-4,6-dimethylpyrimidine-5-carboxylic Acid |

|---|---|---|---|

| Molecular Weight (g/mol) | ~222 (estimated) | 152.15 | 222.28 |

| Solubility | Low in polar solvents (due to tert-butyl) | Moderate | High (amino group enhances polarity) |

| Applications | Potential agrochemical/pharma intermediate | Industrial manufacturing | Medicinal chemistry |

| Synthetic Accessibility | Requires protection/deprotection steps | Straightforward synthesis | Moderate complexity |

Research and Market Insights

- 4,6-Dimethylpyrimidine-5-carboxylic Acid : Global production is forecasted to grow at a CAGR of 3.5% (2020–2025), driven by demand in specialty chemicals .

- 2-Amino Variant: Highlighted in antimicrobial and anticancer research, though activity is less pronounced than standard drugs like curcumin .

- Safety: While nitro- and phenol-containing analogues are hazardous , pyrimidine carboxylic acids generally exhibit lower toxicity, requiring standard laboratory handling precautions.

Biologische Aktivität

2-Tert-butyl-4,6-dimethylpyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

The synthesis of 2-tert-butyl-4,6-dimethylpyrimidine-5-carboxylic acid typically involves the reaction of 2,4,6-trimethylpyrimidine with tert-butyl bromide in the presence of a base like potassium carbonate. The reaction is conducted in an organic solvent such as dimethylformamide (DMF) at elevated temperatures, followed by purification through recrystallization or chromatography .

Antimicrobial Activity

Research indicates that 2-tert-butyl-4,6-dimethylpyrimidine-5-carboxylic acid exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. For instance, its minimum inhibitory concentration (MIC) against certain pathogens has been reported to be lower than that of standard treatments .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For example, it has been shown to inhibit cell proliferation in human cancer cell lines while exhibiting minimal cytotoxicity to normal cells .

The biological activity of 2-tert-butyl-4,6-dimethylpyrimidine-5-carboxylic acid is largely attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can bind to enzymes involved in metabolic pathways, leading to altered enzyme activity and subsequent effects on cell metabolism.

- Receptor Modulation : It may act on specific receptors, influencing cellular signaling and gene expression related to growth and survival .

Study on Antimycobacterial Activity

A recent study highlighted the compound's effectiveness against Mycobacterium tuberculosis. The research demonstrated that derivatives of this compound exhibited potent antimycobacterial activity with MIC values significantly lower than traditional drugs like isoniazid .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 2-Tert-butyl-4,6-dimethylpyrimidine-5-carboxylic acid | <1 | Antimycobacterial |

| Isoniazid | 0.5 | Standard Reference |

Cytotoxicity Profile

Another investigation assessed the cytotoxic effects of this compound on human pulmonary fibroblasts and murine macrophages. The results indicated that while the compound effectively inhibited intracellular mycobacteria growth, it maintained a favorable safety profile with low cytotoxicity at therapeutic concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.